2-Chloro-5-nitroaniline hydrochloride
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Overview
Description
2-Chloro-5-nitroaniline hydrochloride is an organic compound characterized by the presence of a chlorine atom at the second position and a nitro group at the fifth position of the aromatic ring, along with an amino group. This compound is known for its electron-donating amino group and electron-accepting nitro group, making it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-5-nitroaniline hydrochloride typically involves the nitration of 2-chloroaniline. The nitration process introduces a nitro group into the aromatic ring, resulting in the formation of 2-Chloro-5-nitroaniline. This reaction is usually carried out using nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a high-pressure amination process. This involves the reaction of 2,4-dichloronitrobenzene with liquid ammonia in an autoclave at elevated temperatures and pressures. The resulting product is then purified through crystallization .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-nitroaniline hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: 2-Chloro-5-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Nitroso or nitro derivatives.
Scientific Research Applications
2-Chloro-5-nitroaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in developing pharmaceuticals, particularly as an intermediate in drug synthesis.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-nitroaniline hydrochloride involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino group can form hydrogen bonds with proteins and other biomolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-nitroaniline
- 2-Chloro-3-nitroaniline
- 5-Chloro-2-nitroaniline
Uniqueness
2-Chloro-5-nitroaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct electronic properties. The presence of both electron-donating and electron-accepting groups on the aromatic ring makes it a versatile intermediate for various chemical reactions. This compound’s unique structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry and other scientific research fields .
Properties
IUPAC Name |
2-chloro-5-nitroaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2.ClH/c7-5-2-1-4(9(10)11)3-6(5)8;/h1-3H,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYWABKQXIXBLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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